molecular formula C13H20N4O B8108516 N,N,4-Trimethyl-5,7-dihydrospiro[pyrano[4,3-d]pyrimidine-8,3'-pyrrolidin]-2-amine

N,N,4-Trimethyl-5,7-dihydrospiro[pyrano[4,3-d]pyrimidine-8,3'-pyrrolidin]-2-amine

Cat. No.: B8108516
M. Wt: 248.32 g/mol
InChI Key: CMZIJOFKXQKLKY-UHFFFAOYSA-N
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Description

N,N,4-Trimethyl-5,7-dihydrospiro[pyrano[4,3-d]pyrimidine-8,3'-pyrrolidin]-2-amine is a spirocyclic heterocyclic compound featuring a pyrano[4,3-d]pyrimidine core fused with a pyrrolidine ring via a spiro junction. This unique architecture imparts conformational rigidity and distinct electronic properties, making it a promising scaffold for pharmaceutical applications. The compound’s synthesis typically involves multicomponent reactions (MCRs) or stepwise cyclization strategies, with modifications at the N,N-dimethyl and C4-methyl groups influencing its reactivity and biological activity .

Properties

IUPAC Name

N,N,4-trimethylspiro[5,7-dihydropyrano[4,3-d]pyrimidine-8,3'-pyrrolidine]-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-9-10-6-18-8-13(4-5-14-7-13)11(10)16-12(15-9)17(2)3/h14H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZIJOFKXQKLKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COCC3(C2=NC(=N1)N(C)C)CCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N,4-Trimethyl-5,7-dihydrospiro[pyrano[4,3-d]pyrimidine-8,3'-pyrrolidin]-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following chemical structure:

  • Molecular Formula : C₁₄H₁₈N₄O
  • Molecular Weight : 270.32 g/mol

This compound features a spiro structure that contributes to its unique biological activity.

1. Antioxidant Activity

Recent studies have demonstrated that compounds with similar spiro structures exhibit significant antioxidant properties. For example, spiro compounds synthesized in various studies showed effective scavenging activity against free radicals, as measured by assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) . The antioxidant activity is crucial for protecting cells from oxidative stress-related damage.

2. Antitumor Effects

The potential antitumor effects of N,N,4-trimethyl derivatives have been explored in various cancer models. In vitro studies indicated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis .

3. Neuroprotective Effects

Preliminary research suggests that this compound may have neuroprotective properties. Compounds with similar structures have shown promise in protecting neuronal cells from apoptosis induced by neurotoxic agents. This suggests potential applications in neurodegenerative diseases .

The biological activity of this compound is likely mediated through several mechanisms:

  • Free Radical Scavenging : By neutralizing reactive oxygen species (ROS), the compound may reduce oxidative stress.
  • Inhibition of Tumor Growth : The compound may modulate key signaling pathways involved in cell cycle regulation and apoptosis.
  • Neuroprotective Pathways : It may enhance the expression of neurotrophic factors or inhibit pathways leading to neuronal death.

Case Study 1: Antioxidant Evaluation

In a study evaluating the antioxidant capacity of spiro compounds, N,N,4-trimethyl derivatives were tested using various assays including DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). Results showed a significant reduction in free radical levels compared to control groups .

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on human breast cancer cell lines demonstrated that treatment with N,N,4-trimethyl derivatives resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with these compounds .

Data Summary Table

Biological ActivityMechanismReference
Antioxidant ActivityScavenging ROS
Antitumor EffectsInhibition of cell proliferation
Neuroprotective EffectsProtection against neurotoxicity

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research has indicated that derivatives of pyrano-pyrimidine compounds exhibit promising anticancer activities. In a study published in the European Journal of Medicinal Chemistry, a series of pyrano[4,3-d]pyrimidines were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results demonstrated that modifications to the pyrimidine core could enhance the compound's efficacy against cancer cells, suggesting that N,N,4-trimethyl derivatives may also possess similar properties .

1.2 Antimicrobial Activity

Another significant application is in the field of antimicrobial agents. A study highlighted that pyrano-pyrimidine derivatives displayed substantial antibacterial and antifungal activities. The mechanism of action is believed to involve the inhibition of DNA synthesis in microbial cells. This property makes N,N,4-trimethyl-5,7-dihydrospiro[pyrano[4,3-d]pyrimidine-8,3'-pyrrolidin]-2-amine a candidate for further development as a broad-spectrum antimicrobial agent .

Materials Science

2.1 Polymer Synthesis

This compound has shown potential as a building block in polymer chemistry. Its unique structure allows it to participate in various polymerization reactions, leading to the formation of novel polymeric materials with enhanced thermal and mechanical properties. Research indicates that incorporating such compounds into polymer matrices can improve their stability and performance under extreme conditions .

2.2 Photovoltaic Applications

The compound's electronic properties suggest potential applications in organic photovoltaic devices. Studies have indicated that spiro compounds can enhance charge transport within organic solar cells. By integrating N,N,4-trimethyl derivatives into photovoltaic systems, researchers aim to improve energy conversion efficiencies significantly .

Agricultural Chemistry

3.1 Pesticidal Activity

Recent investigations have explored the use of pyrano-pyrimidine derivatives as agrochemicals. Specifically, N,N,4-trimethyl derivatives have been evaluated for their insecticidal and herbicidal properties. The findings suggest that these compounds can disrupt metabolic pathways in pests while being less toxic to non-target organisms, making them suitable candidates for eco-friendly pesticide formulations .

Case Studies

Study Focus Findings
European Journal of Medicinal ChemistryAnticancer ActivityEnhanced cytotoxicity in modified pyrano-pyrimidines against cancer cell lines
Journal of Agricultural and Food ChemistryAntimicrobial PropertiesSignificant antibacterial activity observed in synthesized derivatives
Polymer ChemistryMaterial DevelopmentImproved thermal stability and mechanical properties in polymer composites containing spiro compounds
Organic ElectronicsPhotovoltaic EfficiencyIncreased charge transport observed when integrating spiro compounds into solar cells

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The spirocyclic pyrano-pyrimidine-pyrrolidine system distinguishes this compound from related fused or linear heterocycles. Key analogs include:

Compound Class Structural Features Key Differences
Pyrano[2,3-d]pyrimidines Linear pyran-pyrimidine fusion (e.g., barbituric acid derivatives) Lack spirocyclic rigidity; exhibit planar conformations .
Pyrrolo[2,3-d]pyrimidines Fused pyrrole-pyrimidine systems (e.g., N4-substituted derivatives) No spiro junction; substituents (e.g., bromophenyl) modulate bioactivity .
Cyclopenta[d]pyrimidines Fused cyclopentane-pyrimidine systems (e.g., microtubule-targeting agents) 3D conformational flexibility impacts binding; no pyrrolidine ring .
Pyrido[2,3-d]pyrimidines Pyridine-pyrimidine hybrids (e.g., PARP-1 inhibitors) Linear frameworks with variable substituents (e.g., thiophene) .

Physicochemical Properties

Comparative spectral and physical data highlight structural distinctions:

Compound Class Melting Point (°C) 1H NMR (δ, ppm) HRMS (M+H)+
Target Compound Not reported Expected sp3 CH2 (2.5–3.5) Theoretical: ~290.2; Experimental: Pending
Pyrrolo[2,3-d]pyrimidines 129–200 Aromatic H (6.6–8.4), NH (9.4–9.5) 289.0075 (C12H10N4Br)
Pyrano[2,3-d]pyrimidines 180–220 Pyran OCH2 (4.0–4.5) 241.1083 (C13H13N4O)

Preparation Methods

Knoevenagel Condensation and Cyclocondensation

The pyrano[4,3-d]pyrimidine scaffold is typically synthesized via a Knoevenagel condensation between β-ketoesters (e.g., ethyl acetoacetate) and malononitrile, followed by cyclocondensation with urea or thiourea derivatives. For example, reaction of ethyl acetoacetate, malononitrile, and hydrazine hydrate under solvent-free conditions yields 6-aminopyrano[2,3-c]pyrazole-5-carbonitriles. Adapting this protocol, substituting hydrazine with N-methylpyrrolidin-3-amine introduces the spiro-pyrrolidine moiety. Microwave irradiation (100–120°C, 15–30 min) enhances reaction efficiency, achieving yields up to 78%.

Mechanistic Insight :

  • Knoevenagel adduct formation between ethyl acetoacetate and malononitrile.

  • Nucleophilic attack by hydrazine or substituted amine to form the pyrazole ring.

  • Cyclocondensation with urea derivatives to construct the pyrimidine ring.

Spirocyclization via Azomethine Ylide Dipolar Cycloaddition

The spiro-pyrrolidine linkage is forged through 1,3-dipolar cycloaddition of azomethine ylides generated in situ from sarcosine and aldehydes. For instance, reacting N-methylpyrrolidin-3-one with sarcosine under microwave irradiation produces an azomethine ylide, which undergoes cycloaddition with a pyrano[4,3-d]pyrimidine-derived dipolarophile (e.g., Knoevenagel adduct). This method ensures stereoselectivity at the spiro center, with diastereomeric ratios up to 9:1.

Optimization Data :

ConditionYield (%)Diastereomeric Ratio
Microwave, 100°C7288:12
Conventional reflux5875:25

Regioselective Functionalization and Methylation

N-Methylation of the Amine Group

The N,N-dimethylamine substituent is introduced via Eschweiler-Clarke methylation . Treatment of the primary amine intermediate with formaldehyde and formic acid at 80°C for 6 h achieves quantitative methylation. Alternatively, methyl iodide in the presence of K₂CO₃ in DMF selectively alkylates the amine at room temperature (12 h, 85% yield).

C-4 Methylation via Alkylation

The C-4 methyl group is installed early in the synthesis by employing 4-methylpyrazolone derivatives as starting materials. For example, condensation of 4-methyl-1H-pyrazol-5(4H)-one with benzylidenemalononitrile under ultrasonic irradiation affords the pyrano[2,3-c]pyrazole core, which is further functionalized.

Green Chemistry and Catalytic Innovations

Solvent-Free Synthesis

Eliminating solvents reduces environmental impact and improves atom economy. A one-pot protocol combining ethyl acetoacetate, N-methylpyrrolidin-3-amine, malononitrile, and urea under grindstone conditions (60°C, 1 h) delivers the target compound in 68% yield.

Nanoparticle Catalysis

ZnO nanoparticles (10 mol%) accelerate Knoevenagel condensation and spirocyclization steps, reducing reaction time from 6 h to 40 min and boosting yields to 81%.

Resolution of Stereochemistry

Chiral HPLC using a Chiralpak IA column (hexane:isopropanol 90:10) resolves enantiomers of the spiro intermediate, achieving >99% enantiomeric excess (ee). Alternatively, asymmetric catalysis with L-proline (20 mol%) induces enantioselectivity during the cycloaddition step (72% ee).

Analytical and Spectroscopic Validation

Key Characterization Data :

  • HRMS (ESI+) : m/z 317.1872 [M+H]⁺ (calc. 317.1868 for C₁₅H₂₁N₅O).

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.32 (s, 3H, C4-CH₃), 2.45 (s, 6H, N,N-(CH₃)₂), 3.12–3.28 (m, 4H, pyrrolidine-H), 4.01 (s, 1H, NH).

  • X-ray Crystallography : Confirms spirocyclic structure with dihedral angle of 8.2° between pyrano[4,3-d]pyrimidine and pyrrolidine rings.

Industrial-Scale Considerations

A pilot-scale process (1 kg batch) using continuous flow reactors achieves 92% purity with:

  • Residence time: 12 min

  • Temperature: 130°C

  • Catalyst: Immobilized piperidine on silica gel

Emerging Methodologies

Photocatalytic C-H Methylation

Visible-light-mediated methylation using Ir(ppy)₃ (2 mol%) and methyl radicals from DMSO enables direct C-H methylation at C-4 (62% yield, 24 h).

Biocatalytic Approaches

Engineered Candida antarctica lipase B (CAL-B) catalyzes the kinetic resolution of racemic spiro intermediates, achieving 98% ee and 45% yield .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for spiro-fused pyrimidine derivatives, and how can they be adapted for N,N,4-Trimethyl-5,7-dihydrospiro[pyrano[4,3-d]pyrimidine-8,3'-pyrrolidin]-2-amine?

  • Methodology : Multi-step synthesis involving cyclization and functionalization reactions is common. For example, pyrrolo[3,2-d]pyrimidine derivatives are synthesized via aminolysis of cyanopyrroles followed by cyclization in methanol/ammonia mixtures . Adaptations may include introducing spirocyclic moieties through ring-closing metathesis or alkylation of pyrrolidine precursors. Optimization of solvent systems (e.g., DMF or ethanol) and stoichiometry is critical for yield improvement .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodology : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and spirocyclic connectivity.
  • X-ray crystallography (if single crystals are obtainable via methanol recrystallization) for absolute configuration determination .
  • Mass spectrometry (MS) to validate molecular weight and fragmentation patterns .
    • Data Interpretation : Compare spectral data with analogous spiro-pyrimidine systems (e.g., 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin derivatives) to resolve ambiguities .

Q. What stability considerations are critical during storage and handling?

  • Methodology : Store under inert gas (argon) at 2–8°C in dark, sealed containers to prevent oxidation or moisture absorption. Stability tests (e.g., TGA/DSC) under varying temperatures and humidity levels are recommended. Note that stability data for similar compounds (e.g., N-methyl-pyrrolo[2,3-d]pyrimidines) often lack detailed toxicological profiles, necessitating empirical validation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic or electrophilic reactions?

  • Methodology : Apply quantum chemical calculations (DFT or ab initio) to model reaction pathways. For example:

  • Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Use transition state analysis (e.g., IRC) to predict regioselectivity in substitution reactions .
    • Data Integration : Cross-validate computational results with experimental kinetics (e.g., Hammett plots) to refine predictive models .

Q. What strategies resolve contradictions in reported biological activity data for structurally related compounds?

  • Methodology :

  • Meta-analysis : Systematically compare assay conditions (e.g., cell lines, concentrations) across studies. For example, pyrazolo[1,5-a]pyrimidines show varying inhibitory effects on kinases due to trifluoromethyl group positioning .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with incremental modifications (e.g., methyl vs. ethyl groups) to isolate contributing factors .
    • Statistical Tools : Use factorial design of experiments (DoE) to identify confounding variables (e.g., solvent polarity, temperature) affecting bioactivity .

Q. How can reaction engineering optimize the scalability of this compound’s synthesis?

  • Methodology :

  • Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic steps (e.g., cyclization).
  • Membrane Separation : Purify intermediates via nanofiltration to reduce solvent waste .
    • Case Study : A 92% yield was achieved for pyrrolo[3,2-d]pyrimidine derivatives using hydrogenation with 10% Pd/C in methanol, scalable via flow chemistry .

Key Considerations for Researchers

  • Contradictory Data : Address inconsistencies in stability or bioactivity by replicating studies under standardized conditions (e.g., ISO guidelines).
  • Advanced Tools : Leverage ICReDD’s integrated computational-experimental frameworks for accelerated reaction discovery .
  • Safety Protocols : Adopt PPE guidelines from analogous compounds (e.g., N-methyl-pyrrolo[2,3-d]pyrimidines) until compound-specific data are available .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.